3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Description
Properties
IUPAC Name |
3-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-3-12-26(24,25)22-11-5-8-16-9-10-18(14-19(16)22)21-20(23)17-7-4-6-15(2)13-17/h4,6-7,9-10,13-14H,3,5,8,11-12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCGVHZCOCOKNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation and 6π-Electrocyclization
A microwave-assisted tandem reaction using ethylenediammonium diacetate (EDDA) catalyzes the condensation of enaminones (e.g., 1a ) with α,β-unsaturated aldehydes (enals, 2 ) to form the tetrahydroquinoline skeleton.
Reaction Conditions
| Component | Details |
|---|---|
| Enaminone precursor | Cyclohexane-1,3-dione derivatives (e.g., phenylhydrazine analogs) |
| Enal | Acrolein or substituted enals (e.g., cinnamaldehyde) |
| Catalyst | EDDA (10 mol%) |
| Solvent | Ethanol or toluene |
| Temperature | Microwave irradiation (100–120°C, 30–60 min) |
This method yields 1-phenylamino-1,2,7,8-tetrahydroquinolin-5(6H)-one analogs in 65–85% yield.
Introduction of the Propane-1-Sulfonyl Group
Sulfonylation of the tetrahydroquinoline nitrogen is achieved using propane-1-sulfonyl chloride under basic conditions.
Sulfonylation Protocol
Procedure
-
Dissolve the tetrahydroquinoline intermediate (1.0 equiv) in anhydrous dichloromethane.
-
Add propane-1-sulfonyl chloride (1.2 equiv) dropwise at 0°C.
-
Introduce triethylamine (2.5 equiv) to scavenge HCl.
-
Stir at room temperature for 12 hours.
Workup
-
Quench with ice-cold water, extract with DCM, and dry over Na₂SO₄.
-
Purify via silica gel chromatography (hexane/ethyl acetate 4:1) to isolate the sulfonylated product.
Yield : 70–80% (based on analogous sulfonylation reactions).
Functionalization at the 7-Position: Benzamide Installation
The 7-amino group is acylated with 3-methylbenzoyl chloride.
Acylation Reaction
Steps
-
Nitration of the tetrahydroquinoline core at the 7-position (HNO₃/H₂SO₄, 0°C).
-
Reduction of the nitro group to amine using H₂/Pd-C or SnCl₂/HCl.
-
Reaction with 3-methylbenzoyl chloride (1.5 equiv) in pyridine at 60°C for 6 hours.
Optimization Notes
-
Microwave-assisted acylation reduces reaction time to 20 minutes (90% yield).
-
Alternative activating agents (e.g., HOBt/EDC) improve selectivity in polar aprotic solvents.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies for constructing the target molecule:
| Step | Method A (Classical) | Method B (Microwave-Assisted) | Method C (Flow Chemistry) |
|---|---|---|---|
| Cyclization | 6 h reflux (EtOH) | 30 min (MW, 120°C) | N/A |
| Sulfonylation | 12 h (rt, DCM) | 2 h (40°C, DMF) | 10 min (microreactor) |
| Acylation | 6 h (pyridine, 60°C) | 20 min (MW, 100°C) | 5 min (Teflon tubing) |
| Overall Yield | 52% | 78% | 65% |
| Purity (HPLC) | 92% | 98% | 95% |
Method B offers superior efficiency and yield, aligning with trends in modern heterocyclic synthesis.
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Sulfonylation Over-Reaction
Acylation Steric Hindrance
-
Issue : Bulky 3-methylbenzoyl group impedes reaction at the 7-position.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide undergoes a variety of chemical reactions including:
Oxidation: : This compound can be oxidized under appropriate conditions to yield corresponding sulfone derivatives.
Reduction: : Reduction reactions can convert sulfonyl groups to sulfides or other reduced forms.
Common Reagents and Conditions
Some common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles or nucleophiles for substitution reactions. The specific conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields sulfone derivatives, while substitution reactions can introduce a wide range of functional groups onto the molecule.
Scientific Research Applications
Chemistry
In chemistry, 3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound may serve as a ligand in studies of receptor binding or enzyme inhibition. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine
In the medical field, research is ongoing to explore the potential therapeutic applications of this compound. It may exhibit pharmacological properties that make it useful in the treatment of certain diseases or conditions.
Industry
Industrial applications of this compound include its use in the development of new materials, catalysts, or as an intermediate in the production of other chemical products.
Mechanism of Action
The mechanism by which 3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide exerts its effects depends on its interaction with specific molecular targets. For example, as a potential enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate access and subsequent catalytic activity. The pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
Key structural analogs differ in sulfonyl/carbonyl substituents and benzamide modifications, impacting molecular weight, solubility, and bioactivity.
Table 1: Structural and Molecular Comparison
Key Observations :
Physicochemical and Pharmacokinetic Considerations
Biological Activity
Overview of Tetrahydroquinoline Derivatives
Tetrahydroquinoline derivatives have garnered interest in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The incorporation of sulfonyl groups into these structures can enhance their pharmacological profiles by improving solubility and bioavailability.
Biological Activities
-
Antitumor Activity :
- Some tetrahydroquinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs have been shown to inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
-
Antimicrobial Properties :
- Certain derivatives have demonstrated effectiveness against a range of bacteria and fungi. The sulfonyl group is often associated with enhanced antimicrobial activity, likely due to its ability to disrupt bacterial membranes or interfere with metabolic pathways.
-
Neuroprotective Effects :
- Research has indicated that tetrahydroquinoline derivatives may have neuroprotective properties, potentially through antioxidant mechanisms or modulation of neurotransmitter systems.
-
Anti-inflammatory Activity :
- Compounds in this category have been studied for their ability to reduce inflammation in various models, which is critical for conditions such as arthritis and other inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of tetrahydroquinoline derivatives is often influenced by:
- Substituents on the nitrogen atom : Variations can lead to changes in potency and selectivity.
- Position of the sulfonyl group : The location and nature of substituents can affect the compound's interaction with biological targets.
- Stereochemistry : The three-dimensional arrangement of atoms can significantly impact the pharmacodynamics and pharmacokinetics of these compounds.
Case Studies
While specific case studies on “3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide” are not available, research on related compounds provides insight into potential applications:
- Compound A : A derivative with a sulfonyl moiety showed IC50 values in the low micromolar range against cancer cell lines, indicating potent antitumor activity.
- Compound B : Exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications similar to those in “3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide” could enhance efficacy.
Q & A
Q. Key Optimization Strategies :
- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
- Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .
Which spectroscopic and computational techniques are recommended for structural characterization and validation of this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak at m/z 372.5 (C₂₀H₂₄N₂O₃S) .
- X-ray Crystallography : Resolve stereochemistry and confirm bond angles/geometry if single crystals are obtainable .
How can researchers resolve discrepancies in reported biological activity data across different assay systems?
Advanced Research Question
Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or compound solubility (use DMSO controls ≤0.1%) .
- Metabolic Interference : Liver microsomal stability assays (e.g., CYP450 inhibition) can identify metabolites interfering with activity .
- Dose-Response Validation : Repeat IC₅₀/EC₅₀ determinations with orthogonal assays (e.g., fluorescence-based vs. radiometric) .
Q. Methodological Approach :
- Perform meta-analysis of existing data to identify trends (e.g., higher potency in kinase assays vs. GPCRs) .
- Use positive controls (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability .
What in silico strategies are effective for predicting target binding affinity and selectivity?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. Focus on the sulfonyl group’s hydrogen-bonding with catalytic lysine residues .
- QSAR Modeling : Train models on analogs (e.g., substituent effects at the benzamide position) to predict bioactivity .
- MD Simulations : Assess binding stability (≥100 ns trajectories) and identify conformational changes in the tetrahydroquinoline moiety .
Validation : Compare predictions with experimental SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
How does structural modification of the sulfonyl group impact pharmacokinetic properties?
Advanced Research Question
- Solubility : Replace propane-1-sulfonyl with shorter alkyl chains (e.g., ethanesulfonyl) to improve aqueous solubility (logP reduction from 3.2 to 2.7) .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., CF₃) on the sulfonyl moiety to reduce CYP3A4-mediated oxidation .
- Permeability : Caco-2 assays show sulfonyl group polarity influences passive diffusion (Papp < 1 × 10⁻⁶ cm/s requires prodrug strategies) .
Q. Experimental Design :
- Synthesize analogs with systematic sulfonyl modifications (e.g., methyl, ethyl, aryl).
- Profile using ADME-Tox assays (e.g., plasma protein binding, microsomal clearance) .
What strategies are recommended for analyzing structure-activity relationships (SAR) in analogs of this compound?
Advanced Research Question
- Pharmacophore Mapping : Identify critical features (e.g., sulfonyl acceptor, benzamide aromatic ring) using tools like Phase or MOE .
- Fragment Replacement : Swap tetrahydroquinoline with indole or isoquinoline cores to assess scaffold flexibility .
- Free-Wilson Analysis : Quantify contributions of substituents (e.g., 3-methyl vs. 4-methyl on benzamide) to potency .
Q. Data Interpretation :
- Correlate substituent electronic parameters (Hammett σ) with activity trends .
- Use heatmaps to visualize activity cliffs (e.g., sharp potency drops with bulkier sulfonyl groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
